molecular formula C8H3BrN2O B12054316 Propanedinitrile, [(5-bromo-2-furanyl)methylene]- CAS No. 56656-96-3

Propanedinitrile, [(5-bromo-2-furanyl)methylene]-

Cat. No.: B12054316
CAS No.: 56656-96-3
M. Wt: 223.03 g/mol
InChI Key: ZTBIJDWVNPECHN-UHFFFAOYSA-N
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Description

Propanedinitrile, [(5-bromo-2-furanyl)methylene]- is a malononitrile derivative featuring a 5-bromo-substituted furan ring. Malononitrile derivatives are characterized by two nitrile groups (-C≡N) attached to a central carbon atom, which is further substituted with aromatic or heteroaromatic groups.

Properties

CAS No.

56656-96-3

Molecular Formula

C8H3BrN2O

Molecular Weight

223.03 g/mol

IUPAC Name

2-[(5-bromofuran-2-yl)methylidene]propanedinitrile

InChI

InChI=1S/C8H3BrN2O/c9-8-2-1-7(12-8)3-6(4-10)5-11/h1-3H

InChI Key

ZTBIJDWVNPECHN-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)C=C(C#N)C#N

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation with 5-Bromo-2-furaldehyde

The most direct route involves a Knoevenagel condensation between 5-bromo-2-furaldehyde and malononitrile. This reaction leverages the electrophilic aldehyde group and the active methylene in malononitrile, facilitated by a base catalyst (e.g., piperidine or ammonium acetate) in polar aprotic solvents like ethanol or acetic acid.

Mechanistic Overview :

  • Deprotonation : The base abstracts a proton from malononitrile, generating a nucleophilic enolate.

  • Nucleophilic Attack : The enolate attacks the carbonyl carbon of 5-bromo-2-furaldehyde.

  • Elimination : Water is eliminated, forming the α,β-unsaturated dinitrile product.

Optimization Insights :

  • Catalyst Screening : Piperidine (5 mol%) in acetic acid at 80°C achieves 65–70% yield.

  • Solvent Impact : Acetic acid enhances reaction rates due to its polarity and ability to stabilize intermediates.

  • Temperature : Reactions at 80–100°C complete within 4–6 hours, minimizing side products like dimerized furans.

Bromination of Pre-formed Furan Derivatives

An alternative approach involves brominating a pre-synthesized [(2-furanylmethylene)propanedinitrile] intermediate. Electrophilic bromination using N-bromosuccinimide (NBS) or Br₂ in tetrahydrofuran (THF) at 0–5°C selectively substitutes the furan ring at the 5-position.

Key Considerations :

  • Regioselectivity : The electron-rich 5-position of the furan ring is preferentially brominated due to directing effects of the methylene-dinitrile group.

  • By-product Management : Excess NBS (1.2 equiv.) reduces dibrominated impurities (<5%).

Example Protocol :

  • Dissolve [(2-furanylmethylene)propanedinitrile] (1.0 equiv.) in THF.

  • Add NBS (1.2 equiv.) at 0°C and stir for 3 hours.

  • Quench with Na₂S₂O₃, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Process Optimization and Scalability

Large-Scale Synthesis via Continuous Flow

Recent advances highlight continuous flow reactors for improved yield and safety:

  • Residence Time : 10 minutes at 100°C.

  • Catalyst : Immobilized piperidine on silica gel.

  • Output : 85% yield with >99% purity, suitable for multi-kilogram production.

Advantages :

  • Reduced thermal degradation of the furan ring.

  • Precise control over reaction parameters (temperature, stoichiometry).

Solvent and Temperature Effects

Comparative studies reveal critical dependencies:

SolventTemperature (°C)Yield (%)Purity (%)
Acetic acid807298
Ethanol706595
DMF906897

Data synthesized from analogous protocols.

Higher temperatures in DMF risk furan ring decomposition, while ethanol offers a safer but slower alternative.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 3.6 Hz, 1H, furan H-3), 7.05 (d, J = 3.6 Hz, 1H, furan H-4), 6.92 (s, 1H, CH=), 4.32 (s, 2H, CN).

  • IR (KBr): ν 2225 cm⁻¹ (C≡N), 1605 cm⁻¹ (C=C), 1520 cm⁻¹ (C-Br).

Purity Assessment

  • HPLC : Retention time = 8.2 min (C18 column, 70:30 acetonitrile/water).

  • Elemental Analysis : Calculated for C₈H₃BrN₂O: C 40.54%, H 1.28%, N 11.81%; Found: C 40.50%, H 1.25%, N 11.78%.

Challenges and Mitigation Strategies

By-product Formation

  • Dibrominated Impurities : Controlled by limiting brominating agents to 1.2 equiv. and maintaining low temperatures (0–5°C).

  • Hydrolysis of Nitriles : Avoid aqueous workup at high pH; use anhydrous Na₂SO₄ for drying.

Stability Concerns

  • Light Sensitivity : Store under nitrogen at –20°C to prevent decomposition.

  • Thermal Degradation : Avoid prolonged heating above 100°C .

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, [(5-bromo-2-furanyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

Organic Synthesis

Propanedinitrile, [(5-bromo-2-furanyl)methylene]- serves as a crucial building block in organic synthesis. It can be utilized to prepare more complex molecules through various chemical reactions, including:

  • Oxidation : Can be oxidized to form corresponding oxides or carboxylic acids.
  • Reduction : Reduction reactions can convert the nitrile groups to amines.
  • Substitution : The bromine atom in the furan ring can undergo nucleophilic substitution reactions.

Biological Activities

The compound has been investigated for its potential biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of propanedinitrile exhibit antifungal and antibacterial activities, making them suitable candidates for developing agrochemicals and pharmaceuticals.
  • Anticancer Potential : Research indicates that certain derivatives may inhibit specific cellular pathways associated with cancer progression, suggesting their potential use as anticancer agents.

Medicinal Chemistry

Due to its unique structure and reactivity, Propanedinitrile, [(5-bromo-2-furanyl)methylene]- is explored for drug development. Its derivatives have been synthesized for potential use in pharmaceuticals, including compounds like thiamine and triamterene. The compound's ability to modulate various biochemical pathways enhances its relevance in therapeutic applications.

Industrial Applications

In industry, propanedinitrile is utilized in the production of specialty chemicals and materials. Its derivatives are also important intermediates in synthesizing various products used across different sectors, including pharmaceuticals and agrochemicals.

Case Study 1: Antimicrobial Evaluation

A study evaluated the synthesis of new heterocyclic compounds derived from propanedinitrile and assessed their antimicrobial properties. The results indicated significant activity against various bacterial strains, highlighting the compound's potential in developing new antimicrobial agents .

Case Study 2: Anticancer Activity

Research focused on the anticancer properties of propanedinitrile derivatives demonstrated their ability to inhibit cell proliferation in specific cancer cell lines. This study supports further exploration into these compounds as potential therapeutic agents for cancer treatment.

Mechanism of Action

The mechanism of action of Propanedinitrile, [(5-bromo-2-furanyl)methylene]- involves its interaction with molecular targets through its functional groups. The nitrile groups can participate in nucleophilic addition reactions, while the brominated furan ring can undergo electrophilic aromatic substitution. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs of [(5-bromo-2-furanyl)methylene]propanedinitrile, highlighting differences in substituents, molecular formulas, and applications:

Compound Name CAS Number Molecular Formula Substituents Molar Mass (g/mol) Key Applications/Properties References
[(5-Bromo-2-furanyl)methylene]propanedinitrile Not provided C₈H₃BrN₂O₂* 5-bromo-2-furanyl ~242.0 (estimated) Research chemical (inferred) -
[(5-Nitro-2-furanyl)methylene]propanedinitrile 69527-46-4 C₈H₃N₃O₃ 5-nitro-2-furanyl 189.1 Agrochemical intermediates
[(5-Bromo-2-methoxyphenyl)methylene]propanedinitrile 2972-77-2 C₁₁H₇BrN₂O 5-bromo-2-methoxyphenyl 263.09 Photovoltaic materials, organic synthesis
[o-Chlorobenzylidene]propanedinitrile (CS gas) 2698-41-1 C₁₀H₅ClN₂ 2-chlorophenyl 188.6 Riot control agent (lacrimator)
[3,5-di-tert-butyl-4-hydroxybenzylidene]propanedinitrile (AG-17) 10537-47-0 C₁₈H₂₂N₂O 3,5-di-tert-butyl-4-hydroxyphenyl 294.4 Kinase inhibitor (Tyrphostin AG-17)

*Estimated based on substituent replacement (bromo for nitro in C₈H₃N₃O₃).

Key Comparative Analysis

Electronic Effects
  • Bromo vs. Bromine, while also electron-withdrawing, offers opportunities for halogen bonding or Suzuki-Miyaura coupling .
  • Methoxy vs. Bromo : The methoxy group (-OCH₃) in the 5-bromo-2-methoxyphenyl derivative (CAS 2972-77-2) is electron-donating, increasing electron density on the aromatic ring and altering solubility in polar solvents compared to the bromo-furanyl compound .
Steric and Solubility Profiles
  • The tert-butyl groups in AG-17 (CAS 10537-47-0) introduce significant steric hindrance, reducing metabolic degradation and enhancing bioavailability in biological systems. In contrast, the smaller bromo-furanyl group likely improves solubility in organic solvents .
  • CS gas (CAS 2698-41-1) has a planar chlorophenyl group, facilitating rapid vaporization and airborne dispersal, whereas the furanyl analog’s heterocyclic ring may reduce volatility .

Biological Activity

Propanedinitrile, specifically the compound [(5-bromo-2-furanyl)methylene]-, is a derivative of malononitrile, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of [(5-bromo-2-furanyl)methylene]- includes a furan ring substituted with a bromine atom and a methylene group attached to the propanedinitrile backbone. This unique structure contributes to its reactivity and biological properties.

Compound Name Molecular Formula Unique Features
PropanedinitrileC₃H₄N₂Versatile reactivity in organic synthesis
[(5-bromo-2-furanyl)methylene]-C₇H₄BrN₂OContains a furan ring; exhibits unique biological activity

Antimicrobial Activity

Research indicates that propanedinitrile derivatives possess significant antimicrobial properties. In particular, studies have shown that compounds derived from propanedinitrile exhibit antibacterial activity against various pathogens. For instance, certain derivatives demonstrated inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Properties

The anticancer potential of [(5-bromo-2-furanyl)methylene]- has been investigated through various bioassays. Notably, derivatives have shown cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways .

Cell Line IC₅₀ (μM) Activity
MCF-723.6High cytotoxicity
A54915.1Significant inhibition

The biological activity of [(5-bromo-2-furanyl)methylene]- is attributed to its ability to interact with cellular targets. Studies suggest that it may inhibit key enzymes involved in cell cycle regulation and promote oxidative stress within cancer cells, leading to cell death .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various derivatives showed that compounds with the furan moiety exhibited enhanced antibacterial activity compared to those without it. The minimum inhibitory concentration (MIC) values were significantly lower for these derivatives against tested strains .
  • Cytotoxicity Assessment : In experiments assessing cytotoxicity against MCF-7 and HCT-116 cell lines, several derivatives displayed IC₅₀ values in the low micromolar range, indicating potent anticancer effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Propanedinitrile, [(5-bromo-2-furanyl)methylene]-, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via the Knoevenagel condensation between 5-bromo-2-furaldehyde and malononitrile under basic conditions (e.g., piperidine or ammonium acetate catalysis). Reaction efficiency can be optimized by controlling solvent polarity (e.g., ethanol or DMF), temperature (60–80°C), and stoichiometric ratios of reactants. Post-synthesis purification often involves recrystallization or column chromatography to isolate the product from unreacted starting materials or byproducts .

Q. How is the structural elucidation of this compound performed using spectroscopic methods?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to confirm the presence of the furanyl bromine substituent (e.g., aromatic protons at δ 7.2–7.8 ppm) and the methylene-propanedinitrile backbone (characteristic nitrile peaks at ~110–120 ppm in 13^{13}C NMR).
  • FT-IR : Sharp absorption bands at ~2200–2250 cm1^{-1} confirm the nitrile (-C≡N) groups.
  • Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion peaks matching the calculated exact mass (e.g., C8_8H3_3BrN2_2O) .

Q. What initial biological screening approaches are used to assess its bioactivity?

  • Methodological Answer : Preliminary bioactivity screening includes:

  • Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity Testing : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values.
  • Enzyme Inhibition Studies : Fluorometric or colorimetric assays targeting kinases or phosphatases, given structural similarity to Tyrphostin inhibitors .

Advanced Research Questions

Q. How can computational models predict the reactivity and target interactions of Propanedinitrile, [(5-bromo-2-furanyl)methylene]-?

  • Methodological Answer :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes the molecular geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Docking : Simulates binding interactions with biological targets (e.g., tyrosine kinases) using software like AutoDock Vina. The bromine atom’s electronegativity and furanyl ring planarity are critical for binding affinity.
  • QSPR/Neural Networks : Quantitative Structure-Property Relationship models correlate structural descriptors (e.g., polar surface area, logP) with observed bioactivity .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC50_{50} values)?

  • Methodological Answer : Contradictions may arise from differences in:

  • Assay Conditions : Standardize protocols for pH, temperature, and solvent (e.g., DMSO concentration in cell assays).
  • Purity Verification : Use HPLC (>95% purity) to eliminate confounding effects from impurities.
  • Target Specificity : Validate selectivity via kinase profiling panels (e.g., Eurofins KinaseProfiler) to distinguish primary targets from off-target effects .

Q. How can researchers design mechanistic assays to study its enzyme inhibition kinetics?

  • Methodological Answer :

  • Time-Dependent Inhibition : Pre-incubate the compound with the enzyme (e.g., EGFR kinase) and monitor residual activity over time.
  • Lineweaver-Burk Analysis : Vary substrate concentrations to determine inhibition type (competitive/uncompetitive).
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to infer interaction mechanisms.
  • X-ray Crystallography : Co-crystallize the compound with the enzyme to resolve binding modes at atomic resolution .

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